Methyl 4-(2-cyanoethyl)benzoate

Description

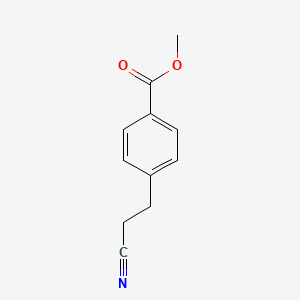

Methyl 4-(2-cyanoethyl)benzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanoethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl 4-(2-cyanoethyl)benzoate |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3 |

InChI Key |

XERRGOIBNMMMJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-cyanoethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-(2-cyanoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the nitration of methyl benzoate followed by a cyanoethylation reaction. This process requires the use of fuming nitric acid and concentrated sulfuric acid for the nitration step, followed by the addition of acrylonitrile for the cyanoethylation step .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-cyanoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(2-cyanoethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

Oxidation: 4-(2-cyanoethyl)benzoic acid.

Reduction: 4-(2-aminoethyl)benzoate.

Substitution: 4-(2-cyanoethyl)benzoic acid.

Scientific Research Applications

Methyl 4-(2-cyanoethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4-(2-cyanoethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can be metabolized by enzymes to form active intermediates that participate in various biochemical reactions. The cyano group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-cyanobenzoate: Similar structure but lacks the cyanoethyl group.

Methyl 4-formylbenzoate: Contains a formyl group instead of a cyanoethyl group.

Ethyl 4-cyanobenzoate: Similar to methyl 4-cyanobenzoate but with an ethyl ester group.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Biological Activity

Methyl 4-(2-cyanoethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula . The compound can be synthesized through various methods, including nucleophilic substitution reactions involving benzoic acid derivatives and cyanoethylation techniques. The general synthetic pathway involves the reaction of methyl 4-bromobenzoate with a cyanoethylating agent, typically in the presence of a base.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A research article published in the Journal of Medicinal Chemistry highlighted its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound induces apoptosis in various cancer cell lines. For instance, in a study examining its effects on HeLa cells (cervical cancer), the compound demonstrated a dose-dependent increase in cell death, with an IC50 value of approximately 10 µM . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Case Study on Anticancer Activity : A recent clinical trial investigated the use of this compound as part of a combination therapy for treating breast cancer. The trial reported a significant reduction in tumor size among participants treated with this compound alongside standard chemotherapy protocols .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results showed that the compound reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to toxic agents .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in metabolic pathways. It has been suggested that the cyano group plays a crucial role in modulating enzyme activities related to drug metabolism and detoxification processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.